molecular formula C6H5NO B072084 2-Pyridinecarboxaldehyde CAS No. 1121-60-4

2-Pyridinecarboxaldehyde

Cat. No.: B072084
CAS No.: 1121-60-4
M. Wt: 107.11 g/mol
InChI Key: CSDSSGBPEUDDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyridinecarboxaldehyde can be synthesized through various methods, including chemical oxidation, reduction, and catalytic oxidation. One of the primary methods involves the catalytic oxidation of pyridine or its derivatives using specific catalysts such as indium chloride or palladium complexes under mild conditions . Another method involves the temperature rise reflux reaction of 2-methylpyridine in the presence of halohydrocarbon as a solvent, benzoyl amide as a catalyst, and trichloro isocyanate as a chlorinating agent to obtain 2-chloromethyl pyridine. This is followed by hydrolysis under alkaline conditions and subsequent oxidation to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic oxidation due to its efficiency and high yield. The process typically uses catalysts like indium chloride or palladium complexes to facilitate the oxidation of pyridine derivatives .

Chemical Reactions Analysis

Schiff Base Formation

2-PCA readily reacts with primary amines to form stable Schiff bases, which serve as ligands in coordination chemistry:
NC5H4CHO+RNH2NC5H4CH NR+H2O\text{NC}_5\text{H}_4\text{CHO}+\text{RNH}_2\rightarrow \text{NC}_5\text{H}_4\text{CH NR}+\text{H}_2\text{O}

  • Applications :

    • Synthesized pralidoxime , a cholinesterase reactivator, via Schiff base intermediates .

    • Formed 2-pyridinecarboxaldehyde thiosemicarbazone (L), which complexes with Ni(II) and Cu(II) to yield [M(L)2X2][M(L)_2X_2] .

    • Grafted onto chitosan (CS) to create PCA-CS-Ag complexes for antimicrobial applications .

  • Structural Confirmation :
    1H NMR^1\text{H NMR} analysis showed imine proton signals at 8.08 ppm and pyridine ring protons at 7.0–8.5 ppm .

Cyclic Acetal Formation

2-PCA reacts with γ-hydroxy-α,β-acetylenic esters under mild conditions to form cis/trans cyclic acetals , facilitated by the pyridine ring’s basicity :

SolventConversion (%)Reaction Time
CD2_2Cl2_23325 h
C6_6D6_63825 h
CD3_3OD4425 h
  • Mechanism :

    • Pyridine nitrogen deprotonates the alcohol, enabling nucleophilic attack on the aldehyde.

    • Subsequent conjugate addition forms acetals with cis-pyridine/phenyl and trans-olefin geometry .

  • Specificity : 3- or 4-pyridinecarboxaldehyde isomers do not react, highlighting the ortho effect .

Coordination Chemistry

2-PCA-derived ligands form robust complexes with transition metals:

Copper Complexes

  • PPAH-Cu (this compound 2-pyridinecarboxylic acid hydrazone-copper):

    • Exhibited 30–45× higher antitumor activity than free ligand (IC50_{50} = 1.90–2.75 µM vs. >60 µM) .

    • Induced apoptosis via caspase-3/8 activation and Bcl-2/Bax modulation .

Silver Complexes

  • PCA-CS-Ag :

    • Optimized synthesis conditions (pH 8.5, 1.5 mM AgNO3_3, 60°C) yielded 62.3% coordination efficiency .

Aldol Reactions

2-PCA participates in enzymatic aldol additions:

  • With 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG) , it forms (S)4 hydroxy 2 keto 4 2 pyridyl butyrate(S)-4\text{ hydroxy 2 keto 4 2 pyridyl butyrate} .

Hydrolysis and Stability

  • Hydrolysis : Reacts with water under acidic/basic conditions to yield pyridine-2-methanol .

  • Oxidation : Susceptible to oxidation; storage requires protection from air and light .

Protein Modification

2-PCA enables site-specific N-terminal modification of proteins:

  • Forms stable Schiff bases with lysine residues, used to create protein-polymer conjugates for biosensing .

Scientific Research Applications

Drug Synthesis

2-Pyridinecarboxaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for the organophosphate antidote Pralidoxime, which is used to treat organophosphorus pesticide poisoning by restoring cholinesterase activity. Additionally, it is involved in the synthesis of bisacodyl, a stimulant laxative used to alleviate constipation .

Antibacterial Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant antibacterial properties. For instance, a complex formed from bis(this compound) and para-phenylenediamine has shown effective bacteriostatic activity against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in antimicrobial drug development.

Organic Synthesis

This compound is widely utilized as an intermediate in organic synthesis. Its ability to undergo condensation reactions with amines facilitates the formation of bioactive Schiff base compounds, which are valuable in various domains including medicine, agriculture (pesticides), and dye manufacturing . The compound can also be used to synthesize other heterocyclic compounds and organometallic complexes.

Proteomics and Biochemical Research

In biochemical research, this compound has been integrated into innovative methodologies for proteomic profiling. A notable application is the development of a chemoproteomics toolbox that utilizes this compound reagents for efficient enrichment of protein N termini. This approach enhances the study of protease function and specificity by allowing for selective biotinylation and recovery of N-terminal peptides .

Antibacterial Materials

Recent advancements have led to the modification of chitosan with this compound to create chitosan-silver complexes (PCA-CS-Ag). These complexes exhibit potent antibacterial properties, making them suitable for use in food preservation and as antimicrobial agents in various applications. Under optimized conditions, these complexes demonstrated significant antibacterial activity against common pathogens .

Food Safety Applications

The PCA-CS-Ag complex's effectiveness against foodborne bacteria highlights its potential role in enhancing food safety. The complex not only inhibits bacterial growth but also provides a novel approach to developing antibiotic-free antibacterial materials .

Case Studies

StudyApplicationFindings
Study on PCA-CS-Ag ComplexAntibacterial AgentDemonstrated high efficacy against E. coli (83.1% inhibition) and S. aureus (89.3% inhibition) .
Chemoproteomics ToolboxProteomicsEnabled efficient enrichment of protein N termini, aiding in the understanding of protease specificity .
Synthesis of Schiff BasesOrganic SynthesisFacilitated the production of bioactive compounds with applications in pharmaceuticals and agriculture .

Comparison with Similar Compounds

  • Pyridine-3-carboxaldehyde (3-formylpyridine)
  • Pyridine-4-carboxaldehyde (4-formylpyridine)
  • 2-Quinolinecarboxaldehyde
  • 2-Thiophenecarboxaldehyde

Uniqueness: 2-Pyridinecarboxaldehyde is unique due to its specific position of the aldehyde group, which influences its reactivity and the types of complexes it can form. This positional difference can lead to variations in chemical behavior and applications .

Biological Activity

2-Pyridinecarboxaldehyde, also known as pyridine-2-carbaldehyde, is an organic compound with the molecular formula C6_6H5_5NO. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and materials science. The following sections detail its biological properties, focusing on its antitumor and antibacterial activities, as well as its utility in protein modification.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its derivatives. One notable investigation involved the synthesis of a hydrazone derivative of this compound, which was evaluated for its ability to inhibit tumor cell proliferation.

Case Study: Hydrazone Derivative

  • Compound : 2-Pyridinecarboxylic acid hydrazone (PPAH)
  • Cell Lines Tested : HepG2 (liver cancer) and HCT-116 (colon cancer)
  • Results :
    • PPAH exhibited moderate inhibition of proliferation:
      • HCT-116 : 50% growth inhibition at ≥60 µM
      • HepG2 : ~30% growth inhibition at ≥100 µM
    • A copper complex formed with PPAH showed significantly enhanced activity:
      • IC50 for HepG2 : 2.75 ± 0.30 µM
      • IC50 for HCT-116 : 1.90 ± 0.20 µM
  • Mechanism : The copper complex acted as a topoisomerase inhibitor, disrupting DNA replication and leading to cell death .

Antibacterial Activity

The antibacterial properties of this compound have also been extensively studied. Its derivatives have demonstrated effectiveness against various pathogenic bacteria.

Case Study: Chitosan-Silver Complexes

A recent study focused on the modification of chitosan with this compound to enhance its antibacterial properties through coordination with silver ions.

  • Preparation :
    • Chitosan was grafted with this compound.
    • Silver ions were coordinated to form PCA-CS-Ag complexes.
  • Results :
    • The complex showed significant antibacterial activity against:
      • Escherichia coli : Zone of inhibition (ZOI) = 14.2 ± 0.3 mm
      • Staphylococcus aureus : ZOI = 16.2 ± 0.4 mm
    • Antibacterial rates were reported at:
      • E. coli: 83.1%
      • S. aureus: 89.3%
  • Mechanism : The silver ions in the complex generated reactive oxygen species, disrupting bacterial cell membranes and leading to cell death .

Protein Modification Applications

This compound is also employed in site-specific protein modification, which is crucial for various biochemical applications.

Research Findings

A dissertation explored the use of this compound for modifying proteins at specific sites, enhancing our understanding of protein structure and function.

  • Applications :
    • Development of biotherapeutics
    • Creation of targeted imaging agents
  • Advantages :
    • The reaction allows for high specificity in protein modification, facilitating the study of cellular functions and the development of new materials .

Summary Table of Biological Activities

Activity TypeCompound/DerivativeTarget Organisms/CellsIC50/ZOI ValuesMechanism
AntitumorPPAH + Copper ComplexHepG2, HCT-116HepG2: 2.75 µM; HCT-116: 1.90 µMTopoisomerase inhibition
AntibacterialPCA-CS-Ag ComplexE. coli, S. aureusE. coli ZOI: 14.2 mm; S. aureus ZOI: 16.2 mmDisruption of cell membrane via ROS generation
Protein ModificationSite-specific modificationsVarious proteinsN/ATargeted chemical modification

Q & A

Q. Basic: What are the standard synthetic routes for 2-Pyridinecarboxaldehyde, and how is purity validated?

Methodological Answer:
this compound is commonly synthesized via oxidation of 2-methylpyridine. A recent optimized method involves controlled oxidation conditions (e.g., using MnO₂ or CrO₃ catalysts) to minimize overoxidation to 2-pyridinecarboxylic acid . Post-synthesis, purification via silica gel column chromatography (ethyl acetate/hexane eluent) yields ~29% isolated product. Purity is confirmed by:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.09 (s, 1H, aldehyde), 8.82 (s, 1H, pyridyl-H), 7.94 (dd, J=18.3, 7.1 Hz, 2H), 7.71–7.48 (m, 1H) .
  • ¹³C NMR (CDCl₃, 100 MHz): δ 192.9 (C=O), 152.4 (pyridyl-C) .
  • Mass spectrometry (ESI-MS) for molecular ion confirmation.

Q. Basic: What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

  • Storage : Store in sealed containers at 2–8°C, away from light, strong oxidizers, acids, and bases .
  • PPE : Use nitrile gloves, EN166-certified goggles, and vapor-resistant lab coats. For prolonged exposure, OSHA-approved respirators (e.g., NIOSH N95) are recommended .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .
  • Contradictory Toxicity Data : While some reports classify it as non-carcinogenic , other sources note potential mutagenic components at ≥0.1% concentrations . Researchers should consult both GHS and IARC guidelines for risk mitigation.

Q. Advanced: How can overoxidation during 2-methylpyridine oxidation be systematically minimized?

Methodological Answer:
Overoxidation to 2-pyridinecarboxylic acid is a key challenge. A validated approach uses:

  • Catalyst Optimization : MnO₂ in acetic acid at 60°C, limiting reaction time to 4–6 hours .

  • Real-Time Monitoring : TLC (silica gel, UV detection) to track aldehyde formation and acid byproduct.

  • Yield Data :

    CatalystReaction Time (h)Aldehyde Yield (%)Acid Byproduct (%)
    MnO₂675<5
    CrO₃86812

Q. Advanced: How are discrepancies between experimental and literature NMR data resolved?

Methodological Answer:
Discrepancies often arise from solvent effects or impurities. To resolve:

Repeat Synthesis : Ensure reaction conditions (e.g., temperature, stoichiometry) match literature protocols .

Multi-Technique Validation : Cross-check with ¹³C NMR, IR (C=O stretch ~1700 cm⁻¹), and HRMS.

Crystallography : Use SHELXL for single-crystal X-ray refinement to confirm molecular geometry .

Q. Advanced: What role does this compound play in synthesizing Schiff base ligands?

Methodological Answer:
It reacts with amines (e.g., 2,6-diaminopyridine) to form Schiff bases for metal coordination complexes:

  • Procedure : Reflux equimolar aldehyde and amine in ethanol for 15 hours, followed by recrystallization (78–88% yield) .
  • Applications : Ligands for antimicrobial Cr(III) complexes, characterized by UV-Vis (λ ~450 nm for charge-transfer bands) and cyclic voltammetry .

Q. Advanced: How is this compound functionalized for chemoproteomic probes?

Methodological Answer:
It serves as a warhead in activity-based probes (ABPs) for protease profiling:

  • Derivatization : React with alkynes (e.g., 5-ethynylpicolinaldehyde) via click chemistry for biotin tagging .
  • Workflow :
    • Incubate probe with proteomes.
    • Enrich biotinylated peptides via streptavidin pulldown.
    • Analyze by LC-MS/MS for protease activity mapping .

Q. Basic: Which analytical techniques complement NMR for characterizing derivatives?

Methodological Answer:

  • X-Ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL-refined structures .
  • HPLC-PDA : Quantify aldehyde purity (C18 column, 254 nm detection).
  • FT-IR : Confirm Schiff base formation (C=N stretch ~1600–1650 cm⁻¹) .

Q. Advanced: How does this compound enhance palladium-catalyzed C–H functionalization?

Methodological Answer:
The aldehyde directs C–H activation in aryl amines via imine intermediates:

  • Mechanism : Pd(II) coordinates to the pyridyl nitrogen, facilitating ortho C–H bond cleavage .
  • Optimization : Use 10 mol% Pd(OAc)₂, 2 equiv. aldehyde, and Ag₂CO₃ oxidant in DMF at 100°C for 12 hours .

Properties

IUPAC Name

pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c8-5-6-3-1-2-4-7-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDSSGBPEUDDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061522
Record name 2-Pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid; [Alfa Aesar MSDS]
Record name Pyridine-2-carbaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17033
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.56 [mmHg]
Record name Pyridine-2-carbaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17033
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1121-60-4, 26445-06-7
Record name 2-Pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine-2-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026445067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyridinecarboxaldehyde
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIDINE-2-CARBALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH86K8FHZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of bis(2-tert-butoxycarbonylaminoethyl)amine (0.01 mol), 4-cyanobenzyl-bromide (0.01 mol), K2CO3 (0.05 mol), and CH3CN (70 mL) was heated at 60° C. for 10 hours. The resultant bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide was deprotected using HCl/ether, condensed with 2-acetyl pyridine (0.01 mol) in MeOH, and then reduced by NaBH4. After sequential treatments with pyridine-2-carboxaldehyde, NaBH4, and HCl, compound 110 was obtained in 75% overall yield.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Name
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
HCl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.01 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The resultant bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide was deprotected using HCl/ether, condensed with 2-acetyl pyridine (0.01 mol) in MeOH, and then reduced by NaBH4. After sequential treatments with pyridine-2-carboxaldehyde, NaBH4, and HCl, compound 110 was obtained in 75% overall yield.
Name
bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
HCl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyridinecarboxaldehyde
Reactant of Route 2
2-Pyridinecarboxaldehyde
Reactant of Route 3
Reactant of Route 3
2-Pyridinecarboxaldehyde
Reactant of Route 4
2-Pyridinecarboxaldehyde
Reactant of Route 5
Reactant of Route 5
2-Pyridinecarboxaldehyde
Reactant of Route 6
Reactant of Route 6
2-Pyridinecarboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.